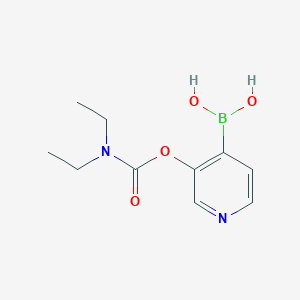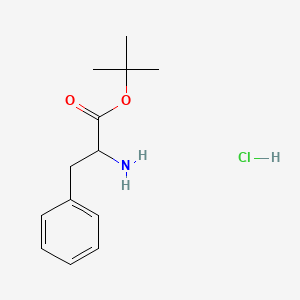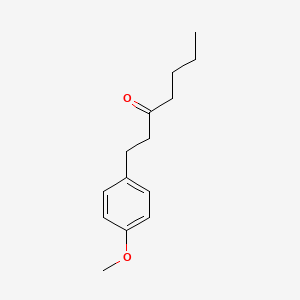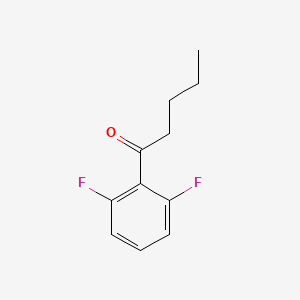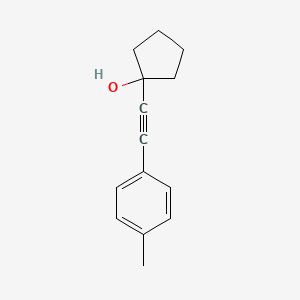![molecular formula C39H50Cl2F3N3O2Ru B6355107 [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1 CAS No. 1212008-99-5](/img/structure/B6355107.png)
[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1 is a complex organometallic compound It features a ruthenium center coordinated with a dihydroimidazolylidene ligand and a phenylmethylidene ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1 typically involves the following steps:
Formation of the dihydroimidazolylidene ligand: This is achieved by reacting 2,6-di-i-propylphenylamine with glyoxal under acidic conditions to form the corresponding dihydroimidazole.
Coordination to ruthenium: The dihydroimidazolylidene ligand is then coordinated to a ruthenium precursor, such as ruthenium trichloride, under inert atmosphere conditions.
Introduction of the phenylmethylidene ligand: The phenylmethylidene ligand is introduced via a Grignard reaction or a similar organometallic coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ruthenium center.
Reduction: Reduction reactions can also occur, often involving the phenylmethylidene ligand.
Substitution: Ligand substitution reactions are common, where one or more ligands on the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are typically used.
Substitution: Ligand substitution reactions often require the presence of a coordinating solvent like acetonitrile or dichloromethane.
Major Products
Oxidation: Oxidized forms of the ruthenium center, often leading to higher oxidation states.
Reduction: Reduced forms of the phenylmethylidene ligand, potentially forming new carbon-ruthenium bonds.
Substitution: New ruthenium complexes with different ligands, depending on the substituents introduced.
科学研究应用
Chemistry
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions.
Material Science: It is explored for its potential in creating new materials with unique electronic properties.
Biology and Medicine
Anticancer Research: The compound is studied for its potential anticancer properties, particularly its ability to interact with DNA and inhibit cancer cell growth.
Antimicrobial Activity: Research is ongoing into its effectiveness against various microbial pathogens.
Industry
Chemical Manufacturing: Used in the synthesis of fine chemicals and pharmaceuticals.
Environmental Applications: Potential use in environmental remediation processes, such as the degradation of pollutants.
作用机制
The mechanism of action of [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1 involves several pathways:
Catalysis: The ruthenium center acts as a catalytic site, facilitating various chemical reactions by lowering activation energies.
Biological Activity: In biological systems, the compound can interact with cellular components such as DNA, proteins, and enzymes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]ruthenium(II) chloride
- [2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) chloride
Uniqueness
- Ligand Structure : The unique combination of dihydroimidazolylidene and phenylmethylidene ligands provides distinct electronic and steric properties.
- Reactivity : The compound exhibits unique reactivity patterns compared to other ruthenium complexes, making it valuable for specific catalytic and biological applications.
This detailed article provides a comprehensive overview of [1,3-Bis(2,6-di-i-propylphenyl)-4,5-dihydroimidazol-2-ylidene]-[2-i-propoxy-5-(trifluoroacetamido)phenyl]methyleneruthenium(II) dichloride omega CS1, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2.C12H12F3NO2.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-7(2)18-10-5-4-9(6-8(10)3)16-11(17)12(13,14)15;;;/h9-14,18-21H,15-16H2,1-8H3;3-7H,1-2H3,(H,16,17);2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUOIAIRKSRWAN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)NC(=O)C(F)(F)F)OC(C)C)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50Cl2F3N3O2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212008-99-5 |
Source


|
| Record name | [1,3-Bis (2,6-diisopropylphenyl) - 2-imidazolidinyliden] dichloro [(2-isopropoxy) (5-trifluoroacetamido) benzyliden]] ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
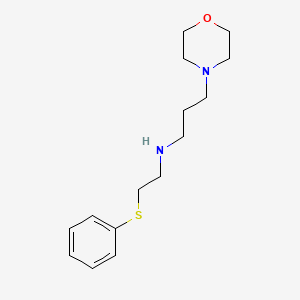
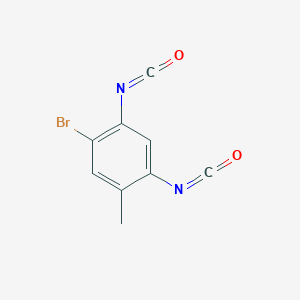
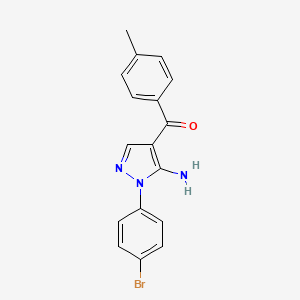
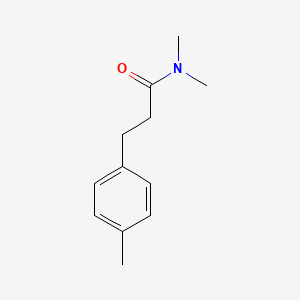
![7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B6355057.png)

![1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6355073.png)
![Imidazo[1,2-a]pyrimidin-6-ylamine dihydrochloride](/img/structure/B6355075.png)
![CIS-1-METHYL-6-OXO-3-AZA-BICYCLO[3.2.0]HEPTANE-3-CARBOXYLIC ACID TERT-BUTYL ESTER](/img/structure/B6355082.png)
